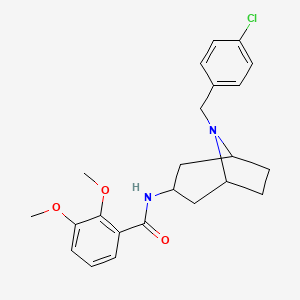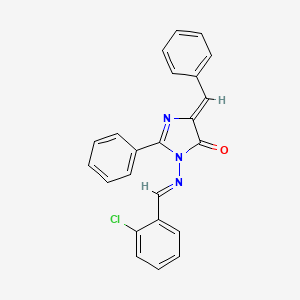
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is a coordination compound featuring cobalt in a complex with N,N-bis((phosphono-kappaO)methyl)glycine and triammonium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- typically involves the following steps:
Ligand Preparation: The ligand N,N-bis((phosphono-kappaO)methyl)glycine is synthesized through a multi-step process involving the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions.
Complex Formation: The prepared ligand is then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in an aqueous solution. The reaction is carried out under reflux conditions to ensure complete complexation.
Ammonium Salt Formation: Triammonium ions are introduced to the reaction mixture to form the final triammonium salt of the cobaltate complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation-Reduction Reactions: The cobalt center in the complex can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.
Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the substituting ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ligands such as ethylenediamine or other phosphonate derivatives can be used in substitution reactions.
Major Products
Oxidation: Higher oxidation states of cobalt complexes.
Reduction: Lower oxidation states of cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Coordination Chemistry: It serves as a model compound for studying coordination chemistry and ligand behavior.
Biology
Enzyme Mimicry: The compound can mimic the active sites of certain metalloenzymes, making it useful in biochemical studies.
Antimicrobial Activity: Research has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Diagnostic Imaging: The compound can be used in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Drug Delivery: Its structure allows for the attachment of various drug molecules, making it a potential drug delivery system.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Water Treatment: Its ability to bind with various contaminants makes it useful in water purification processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to coordinate with various substrates and undergo redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes. In biological systems, it can mimic metalloenzyme active sites, participating in catalytic cycles similar to natural enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Cobalt(III) ethylenediaminetetraacetate: A cobalt(III) complex with ethylenediaminetetraacetic acid (EDTA) as the ligand.
Uniqueness
Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
67968-65-4 |
|---|---|
Formule moléculaire |
C4H23CoN4O8P2+3 |
Poids moléculaire |
376.13 g/mol |
Nom IUPAC |
triazanium;2-[bis(phosphonomethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C4H11NO8P2.Co.3H3N/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13;;;;/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+3 |
Clé InChI |
VTTUYXJRZKQKGS-UHFFFAOYSA-Q |
SMILES canonique |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


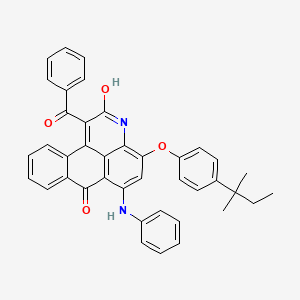
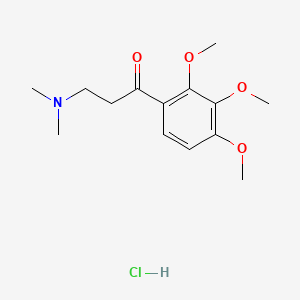
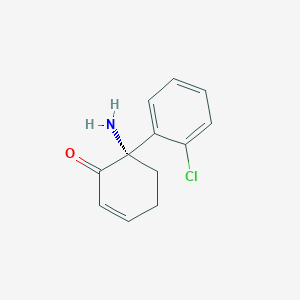
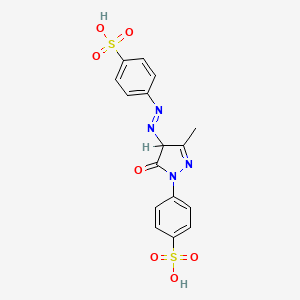
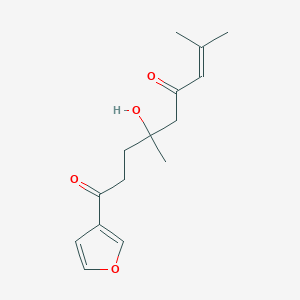
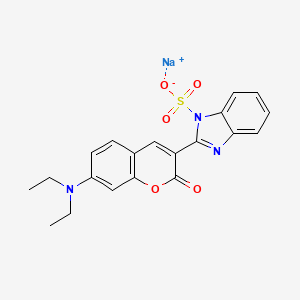
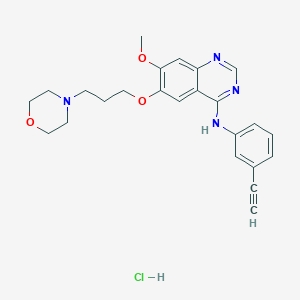
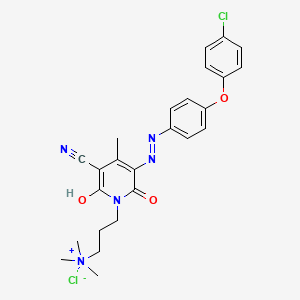
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

